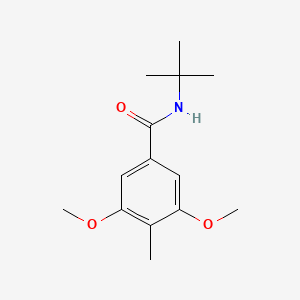
N-tert-butyl-3,5-dimethoxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide: is an organic compound characterized by the presence of a tert-butyl group, two methoxy groups, and a methyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry: n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tert-butyl group provides steric hindrance, which can be useful in studying the effects of bulky substituents on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide bond and methoxy groups are common features in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and tert-butyl group play a crucial role in determining the binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- n-(Tert-butyl)-3,5-dimethoxybenzamide
- n-(Tert-butyl)-4-methylbenzamide
- 3,5-dimethoxy-4-methylbenzoic acid
Comparison: Compared to similar compounds, n-(Tert-butyl)-3,5-dimethoxy-4-methylbenzamide stands out due to the presence of both methoxy and methyl groups on the benzamide core. This unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-tert-butyl-3,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C14H21NO3/c1-9-11(17-5)7-10(8-12(9)18-6)13(16)15-14(2,3)4/h7-8H,1-6H3,(H,15,16) |
Clé InChI |
SFXGNRUORHYVMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)C(=O)NC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


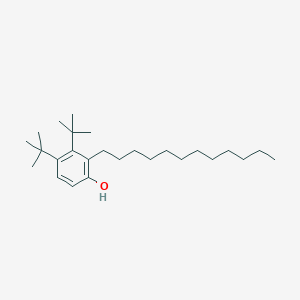
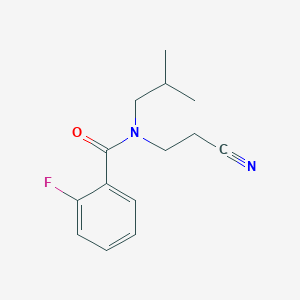
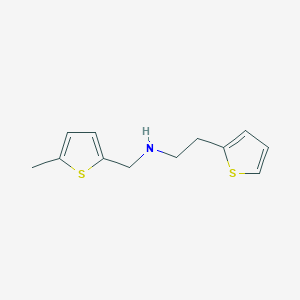
![(19S)-10,19-diethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B14892859.png)
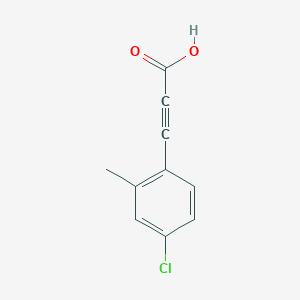
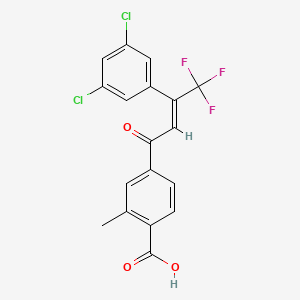
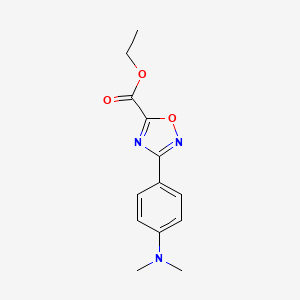
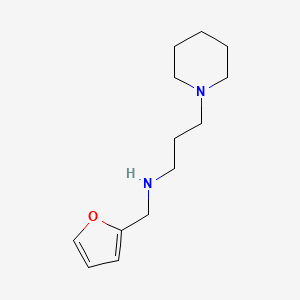

![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
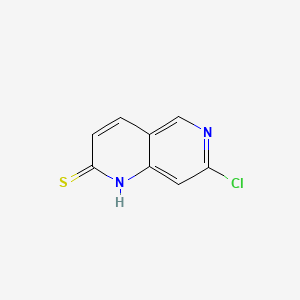

![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
